molecular formula C26H35N3O2 B2705463 (E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide CAS No. 681479-34-5

(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide

Cat. No. B2705463
M. Wt: 421.585
InChI Key: ZEFNSGGRNKFYJO-JVWAILMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide is a useful research compound. Its molecular formula is C26H35N3O2 and its molecular weight is 421.585. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monoamine Oxidase Inhibitory Activities A study involving the synthesis and molecular modelling of N'-substituted benzylidene acetohydrazide derivatives, including compounds structurally similar to the one , demonstrated submicromolar inhibition of human monoamine oxidase (MAO) A and B by certain derivatives. This suggests potential applications in designing inhibitors targeting these enzymes, which are involved in neurotransmitter metabolism and are relevant to the treatment of neurological disorders (Amer et al., 2020).

Catalytic Activities in Olefin Epoxidation Research on N₂O₂ tripodal tetradentate ligands, derived from compounds including di-/tetra-tert-butyl substituted acetohydrazides, revealed their use in synthesizing dioxo-molybdenum(VI) and -tungsten(VI) complexes. These complexes exhibited catalytic activities towards the epoxidation of styrene, indicating the potential of such compounds in catalysis and synthetic organic chemistry applications (Wong et al., 2010).

Antimicrobial Activity A study on the synthesis and antimicrobial activity of acetohydrazide derivatives highlighted their significant inhibition of bacterial and fungal growth. This suggests the potential application of these compounds, including the one of interest, in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Ahmed et al., 2006).

Stabilization of Ecologically Clean Diesel Fuel Research on the stabilization of diesel fuel by means of additives, including N-substituted (4-hydroxy-3,5-di-tert-butylbenzylidene)amines, showcases the application of similar compounds in improving fuel stability. This is particularly important for enhancing the performance and longevity of diesel fuels in environmentally friendly ways (Koshelev et al., 1996).

Biological Activity and DNA Interaction A study on Schiff base compounds, including N'-substituted benzohydrazide derivatives, demonstrated their biological activities including antibacterial, antifungal, and antioxidant effects, as well as interaction with Salmon sperm DNA. This suggests a wide range of potential biological and medicinal applications for similar compounds, highlighting their versatility in scientific research (Sirajuddin et al., 2013).

properties

IUPAC Name

N-[(E)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O2/c1-25(2,3)20-14-18(15-21(24(20)31)26(4,5)6)16-27-28-23(30)17-29-13-9-11-19-10-7-8-12-22(19)29/h7-8,10,12,14-16,31H,9,11,13,17H2,1-6H3,(H,28,30)/b27-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFNSGGRNKFYJO-JVWAILMASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CN2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-(3,4-dihydroquinolin-1(2H)-yl)acetohydrazide

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